REACTION_CXSMILES
|
[C:1]1([CH:7]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:8]2[CH2:13][CH2:12][N:11]([CH2:14][C:15]3[CH:20]=[CH:19][C:18]([NH2:21])=[CH:17][CH:16]=3)[CH2:10][CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:28](OC(=O)C)(=[O:30])[CH3:29]>C(O)(=O)C>[C:28]([NH:21][C:18]1[CH:17]=[CH:16][C:15]([CH2:14][N:11]2[CH2:10][CH2:9][CH:8]([CH:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:22]3[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=3)[CH2:13][CH2:12]2)=[CH:20][CH:19]=1)(=[O:30])[CH3:29]
|
Name
|
4-{[4-(diphenylmethyl)-1-piperidinyl]methyl}benzenamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C1CCN(CC1)CC1=CC=C(C=C1)N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
DISTILLATION
|
Details
|
stripped of solvents by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
The mixture thus obtained
|
Type
|
EXTRACTION
|
Details
|
is extracted with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The dichloromethane extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over anhydrous potassium carbonate
|
Type
|
DISTILLATION
|
Details
|
stripped of solvent by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
The residue, recrystallized from benzene
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)CN1CCC(CC1)C(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |